molecular formula C9H6BrNO2S B2617431 Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate CAS No. 1104630-92-3

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B2617431
CAS No.: 1104630-92-3
M. Wt: 272.12
InChI Key: NHXOWJAQHDXTQW-UHFFFAOYSA-N
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Description

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H6BrNO2S. It is a derivative of thieno[3,2-b]pyridine, a bicyclic structure that combines a thiophene ring with a pyridine ring.

Scientific Research Applications

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has several applications in scientific research:

Future Directions

The compound has been used in the synthesis of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which have shown potential antitumor effects . This suggests that it could be further explored in the development of new anticancer drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions. One common method includes the following steps :

    Starting Material: The synthesis begins with the preparation of the thieno[3,2-b]pyridine core.

    Bromination: The core structure undergoes bromination using reagents such as copper(I) bromide and sodium nitrite in the presence of hydrogen bromide.

    Esterification: The brominated intermediate is then esterified using methanol in the presence of a catalyst like sulfuric acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is unique due to its bromine substituent, which allows for further functionalization through substitution and coupling reactions. This versatility makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules .

Properties

IUPAC Name

methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXOWJAQHDXTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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